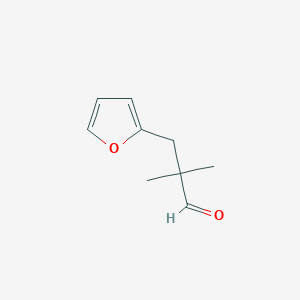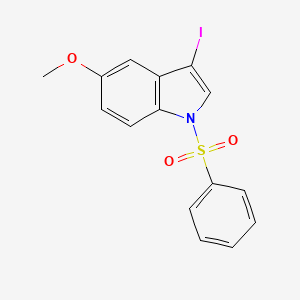
1h-Indole,3-iodo-5-methoxy-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the iodination of 5-methoxyindole followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of strong bases and solvents such as toluene or acetonitrile under reflux . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by palladium catalysts.
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and p-toluenesulfonic acid. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The phenylsulfonyl group may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)-: Known for its unique substitution pattern.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with different functional groups.
1-Methoxy-1H-indole derivatives: Featuring various substituents like imidazole and pyrazole moieties.
The uniqueness of 1H-Indole, 3-iodo-5-methoxy-1-(phenylsulfonyl)- lies in its specific combination of iodine, methoxy, and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12INO3S |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methoxyindole |
InChI |
InChI=1S/C15H12INO3S/c1-20-11-7-8-15-13(9-11)14(16)10-17(15)21(18,19)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
QXYHHFHOSVOMMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



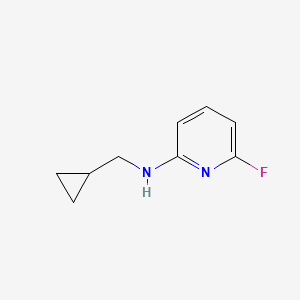

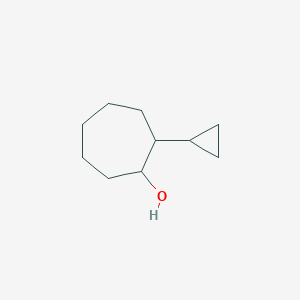
amine](/img/structure/B13288988.png)
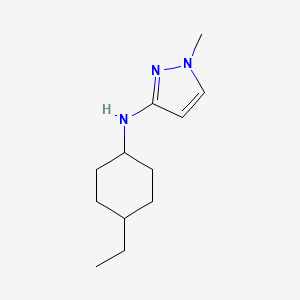
![5-[(1,3-Dihydroxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13288996.png)
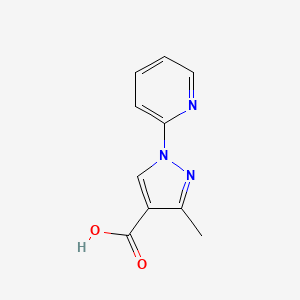



![1-[(3-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13289030.png)

